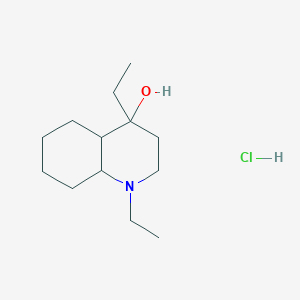
1,4-Diethyldecahydroquinolin-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethyldecahydroquinolin-4-ol hydrochloride is a chemical compound with the molecular formula C11H23NO•HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diethyldecahydroquinolin-4-ol hydrochloride can be synthesized through several synthetic routes. One common method involves the hydrogenation of 1,4-diethylquinoline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation process converts the aromatic ring into a decahydroquinoline structure. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
1,4-Diethyldecahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is used for reduction.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated decahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Diethyldecahydroquinolin-4-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-diethyldecahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4-Diethylquinoline: The parent compound from which 1,4-diethyldecahydroquinolin-4-ol hydrochloride is derived.
Decahydroquinoline: A fully saturated derivative of quinoline.
Quinoline: The aromatic parent compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
62234-09-7 |
|---|---|
分子式 |
C13H26ClNO |
分子量 |
247.80 g/mol |
IUPAC名 |
1,4-diethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C13H25NO.ClH/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13;/h11-12,15H,3-10H2,1-2H3;1H |
InChIキー |
UFAWETTURRGPHL-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCN(C2C1CCCC2)CC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


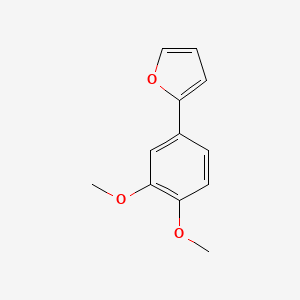
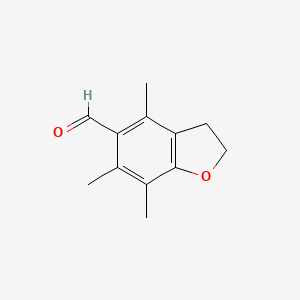
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)
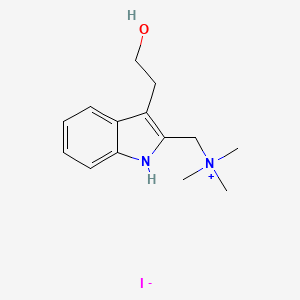
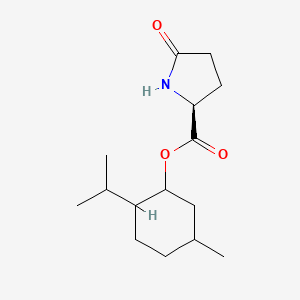

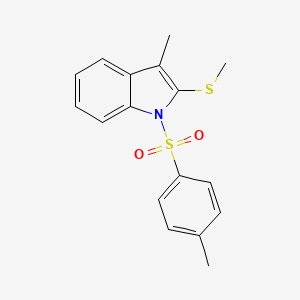
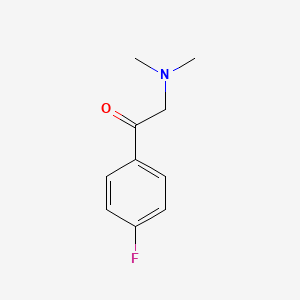
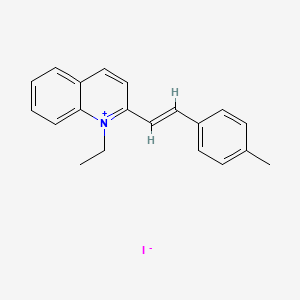
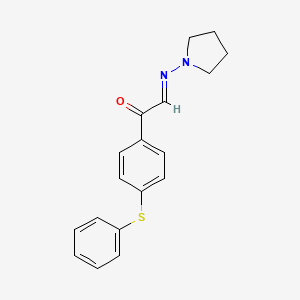
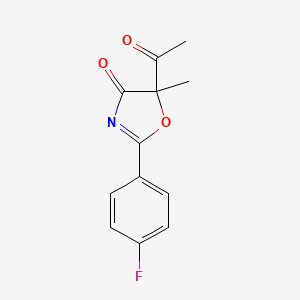
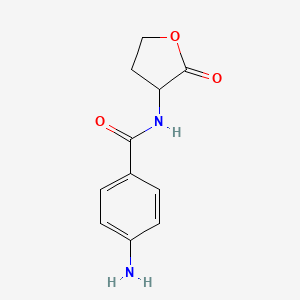
![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
![[1,3]Oxathiolo[4,5-d]pyrimidine](/img/structure/B12897130.png)
